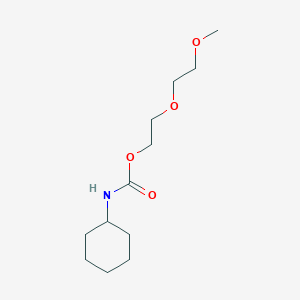
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is a chemical compound with a unique structure that combines a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying carbamate interactions.
Industry: It can be used in the production of specialty chemicals or as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl acetate
- Diglyme (bis(2-methoxyethyl) ether)
Comparison
Compared to similar compounds, 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety. This unique structure imparts specific chemical and physical properties that may be advantageous in certain applications, such as increased stability or specific reactivity.
Propiedades
Número CAS |
88428-88-0 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-15-7-8-16-9-10-17-12(14)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,14) |
Clave InChI |
UXPKIBJHAZZQCX-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
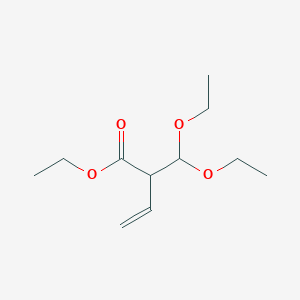
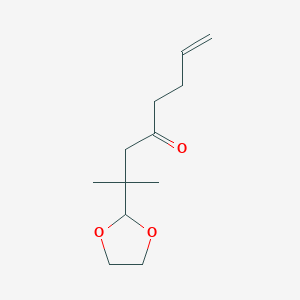

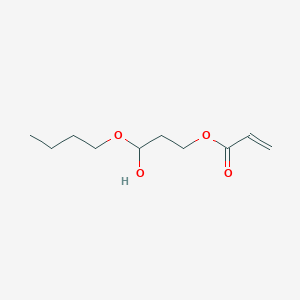
silane](/img/structure/B14385406.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
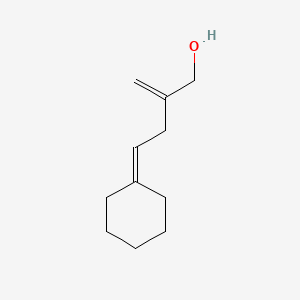
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
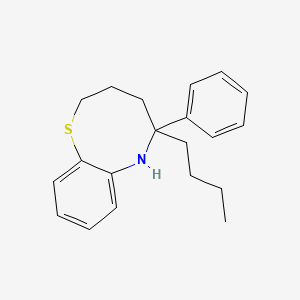
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)


